molecular formula C12H28O7P2 B099338 Lauryl alcohol diphosphonic acid CAS No. 16610-63-2

Lauryl alcohol diphosphonic acid

Cat. No.: B099338
CAS No.: 16610-63-2
M. Wt: 346.29 g/mol
InChI Key: KKVZONPEMODBBG-UHFFFAOYSA-N
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Description

KYL (trifluoroacetate salt) is a potent and selective EphA4 receptor tyrosine kinase antagonist. It inhibits EphA4-EphrinA5 interactions by binding to the ephrin-binding domain of EphA4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

KYL (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and to remove side-chain protecting groups .

Industrial Production Methods

In industrial settings, the synthesis of KYL (trifluoroacetate salt) follows similar principles as SPPS but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

KYL (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

KYL (trifluoroacetate salt) exerts its effects by binding to the ephrin-binding domain of the EphA4 receptor tyrosine kinase. This binding inhibits the interaction between EphA4 and EphrinA5, disrupting downstream signaling pathways involved in cell adhesion, migration, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KYL (trifluoroacetate salt) is unique due to its high selectivity and potency in inhibiting EphA4-EphrinA5 interactions. This specificity makes it a valuable tool in studying the EphA4 signaling pathway and its implications in various biological processes and diseases .

Properties

CAS No.

16610-63-2

Molecular Formula

C12H28O7P2

Molecular Weight

346.29 g/mol

IUPAC Name

(1-hydroxy-1-phosphonododecyl)phosphonic acid

InChI

InChI=1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19)

InChI Key

KKVZONPEMODBBG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O

Key on ui other cas no.

16610-63-2

Pictograms

Corrosive; Environmental Hazard

Synonyms

LAURYL ALCOHOL DIPHOSPHONIC ACID

Origin of Product

United States

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